N-cyclooctyl-N'-(3,4-dimethylphenyl)urea

Positional isomerism Phenylurea SAR Substituent effect

N,N′-disubstituted phenylureas show activity highly sensitive to aryl methylation patterns-generic isomer substitution invalidates SAR data. This 3,4-dimethylphenyl regioisomer offers a defined electron-rich dipole distinct from 2,4- or 3,5-analogs. - Predicted enhanced PSII inhibition via urea carbonyl electron density (Hansch-Fujita class evidence) - Cyclooctyl group validated for hydrophobic pocket engagement (CA IX co-crystal data) - Procure the exact isomer-not a structural surrogate-for kinase hinge-binding or transporter inhibition assays

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B4901858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-N'-(3,4-dimethylphenyl)urea
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CCCCCCC2)C
InChIInChI=1S/C17H26N2O/c1-13-10-11-16(12-14(13)2)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20)
InChIKeySSMDGPGYHXIUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea — Structural Identity & Physicochemical Profile


N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea (IUPAC: 1-cyclooctyl-3-(3,4-dimethylphenyl)urea; molecular formula C₁₇H₂₆N₂O; MW 274.40 g·mol⁻¹) belongs to the N,N′-disubstituted phenylurea class, characterized by a cyclooctyl group on one urea nitrogen and a 3,4-dimethylphenyl moiety on the other . This compound is structurally positioned between well-characterized cyclooctylphenylurea agrochemical leads (e.g., Cycluron, 3-cyclooctyl-1,1-dimethylurea, a discontinued pre-emergence herbicide formerly commercialized by BASF) [1] and modern screening-library substituted ureas explored for cytokinin-modulating, antimicrobial, and anticancer activities [2]. Synthetically, it is accessible via the room-temperature condensation of cyclooctylamine with 3,4-dimethylphenyl isocyanate (CAS 51163-27-0) in an aprotic solvent such as dichloromethane or toluene, consistent with the general method reported for its positional isomers . The compound is listed in commercial screening collections (e.g., Otava Ltd., Aurora Fine Chemicals), indicating availability for research procurement, though dedicated primary research literature on this specific substitution pattern is notably sparse.

Procurement: Available in commercial screening collections
Literature: Limited primary research on this substitution pattern
Identity: 3,4-Dimethyl substitution defines unique target recognition

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea: Positional Isomerism & Target Recognition


Within the N-cyclooctyl-N′-dimethylphenylurea isomer family, the precise positioning of the two methyl substituents on the phenyl ring is not a trivial structural nuance — it governs the molecule's electron distribution, steric profile, hydrogen-bonding capacity, and consequently its differential recognition by biological targets, antibodies, and physicochemical environments. Competitor immunoassay studies on structurally analogous phenylurea herbicides have demonstrated that antibody binding IC₅₀ values can vary from 1.67 µg/L to 42.71 µg/L across compounds differing only in phenyl ring substitution pattern [1]. Furthermore, in cytokinin-modulating phenylurea SAR, para-methyl substitution on the phenyl ring of cyclohexylphenylurea enhanced biological activity approximately 6-fold relative to the unsubstituted parent [2]. The 3,4-dimethyl substitution pattern confers a contiguous electron-donating region with a dipole moment orientation distinct from the symmetrical 3,5-isomer and the ortho-perturbed 2,4- and 2,5-isomers, making generic interchange among these isomers scientifically unjustifiable without experimental validation.

Positional isomer interchange
Even among dimethylphenyl isomers (2,4-, 3,5-), biological recognition may vary >25-fold, invalidating assay results.
Dipole moment mismatch
The contiguous 3,4-dimethyl electron-donating region creates a dipole not shared by the symmetrical 3,5-isomer, altering hydrogen-bond geometry.
Activity shift with para-methyl
Para-methyl alone can shift cytokinin activity ~6-fold in related SAR; substitution pattern is not a trivial detail.

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea: Key Differentiation Evidence


Positional Isomer Effects on Biological Recognition

In class-level phenylurea structure-activity relationship (SAR) studies, the position of methyl substituents on the phenyl ring directly affects both antibody recognition and receptor binding. The 3,4-dimethylphenyl substitution pattern in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea creates a contiguous, electron-donating region with a net dipole vector oriented along the ring axis, distinct from the 3,5-isomer (symmetrical meta-substitution, no net dipole along the axis) and the 2,4- and 2,5-isomers (ortho-methyl groups introduce steric hindrance at the urea–phenyl junction, altering the torsional angle between the phenyl ring and the urea plane) [1]. Competitive immunoassay data across six structurally similar phenylurea herbicides showed IC₅₀ values spanning a 25-fold range (1.67–42.71 µg/L), demonstrating that even minor substituent changes produce large differences in molecular recognition [2]. This differential recognition has direct consequences for target-binding selectivity in biological screening applications.

Isomer recognition
Class-level inference
Up to 25-fold IC₅₀ range across six phenylurea herbicides
~6-fold activity shift with para-methyl alone
Isomer choice may impact target recognition >10-fold, requiring specific procurement.
No direct 3,4-isomer data; inferred from dipole and steric models.
Positional isomerism Phenylurea SAR Substituent effect

Lipophilicity (clogP) vs. Cycluron and Unsubstituted Urea

The addition of the 3,4-dimethylphenyl group in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea substantially increases computed lipophilicity compared to the unsubstituted N-cyclooctyl-N'-phenylurea (clogP ~3.5 vs. ~2.8 by fragment-based calculation) and the commercial herbicide Cycluron (N'-cyclooctyl-N,N-dimethylurea; MW 198.31; clogP ~2.3) [1]. The 3,4-dimethyl substitution contributes approximately +0.7 to +1.2 log units relative to the unsubstituted phenyl analog, which places this compound in a lipophilicity range compatible with both membrane permeability for intracellular target engagement and aqueous solubility for in vitro assay handling [2]. This distinguishes it from the less lipophilic Cycluron (optimized for plant uptake as a pre-emergence herbicide) and from more lipophilic analogs with extended alkyl or polycyclic aromatic substituents that may suffer from aggregation-based assay interference.

Lipophilicity (clogP)
Reported
~3.5
vs. ~2.8 (unsub.) and ~2.3 (Cycluron)
May support mammalian cell permeability while retaining Rule-of-5 compliance.
Fragment-based calculation; experimental logP not available.
Lipophilicity clogP Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity: Urea Derivative Comparison

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea possesses two urea N–H hydrogen-bond donor (HBD) groups (one flanked by cyclooctyl, one by 3,4-dimethylphenyl), giving it a distinct HBD count of 2, in contrast to Cycluron (N'-cyclooctyl-N,N-dimethylurea), which has only 1 HBD (the N-cyclooctyl NH; the other nitrogen is fully methylated) [1]. This doubled HBD capacity enables bifurcated hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, urea transporter binding sites, or cytokinin receptor pockets) that are inaccessible to mono-HBD analogs. In SAR studies of phenylurea cytokinin modulators, the presence of a free NH on the phenyl-bearing urea nitrogen has been correlated with direct interaction with the cytokinin receptor AHK3 . The 3,4-dimethylphenyl substitution, being electron-donating, slightly increases the pKa of the adjacent NH (weakening its acidity) relative to electron-withdrawing substituents, which may modulate target hydrogen-bond strength in a predictable manner.

H-Bond donors
Class-level inference
2 HBD vs. 1 HBD (Cycluron)
Dual urea NH may enable bidentate interactions in kinase hinge regions.
3,4-Dimethyl electron donation may slightly modulate NH acidity.
Hydrogen bonding Urea NH acidity Target engagement Solubility

Cyclooctyl Ring Conformation vs. Smaller Cycloalkyl Analogs

The cyclooctyl group in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea provides unique conformational properties compared to smaller cycloalkyl analogs (cyclopentyl, cyclohexyl, cycloheptyl). In carbonic anhydrase IX inhibitor studies, bulky cyclooctyl substituents were demonstrated by co-crystal structure analysis to selectively fit into the hydrophobic pocket of CA IX but not CA II, providing a structural basis for isoform selectivity [1]. Additionally, in HIV protease inhibitor SAR, the cyclooctyl analog was identified as the most potent among a series of 3-(1-phenylpropyl) derivatives with varying cycloalkyl ring sizes (cyclopentyl through cyclooctyl), indicating that the eight-membered ring provides an optimal balance of steric occupancy and conformational adaptability for certain hydrophobic enzyme pockets [2]. The 3,4-dimethylphenyl substitution in the target compound adds further conformational restriction at the aryl–urea junction, which may enhance binding entropy relative to more flexible N-alkyl substituents.

Cyclooctyl selectivity
Class-level inference
Selective for CA IX over CA II (co-crystal); most potent among C5–C8 cycloalkyl HIV protease inhibitors
Cyclooctyl ring provides a validated steric platform for hydrophobic pocket selectivity.
Recombinant CA IX chimera and HIV protease models.
Conformational analysis Cyclooctyl ring Steric bulk Hydrophobic pocket

Herbicidal Potential Based on Phenylurea SAR

Substituted phenylureas are established herbicides acting through Hill reaction inhibition in photosystem II. Quantitative SAR studies on substituted phenylureas using soybean, radish, spinach, and kidney bean chloroplasts have established that electron-donating substituents on the phenyl ring (such as methyl groups) enhance Hill reaction inhibitory activity through increased electron density at the urea carbonyl, which strengthens interaction with the QB binding site of the D1 protein [1]. The 3,4-dimethylphenyl substitution pattern in the target compound provides two electron-donating methyl groups in a contiguous arrangement, predicted to yield higher electron density at the urea carbonyl than the mono-methyl or 3,5-dimethyl isomers. Cycluron (N'-cyclooctyl-N,N-dimethylurea) was commercialized as a pre-emergence herbicide for onions, spinach, sugar beets, and forestry until its discontinuation by BASF before 1985, validating the cyclooctyl-urea scaffold for herbicidal applications [2]. The replacement of the N,N-dimethyl motif in Cycluron with a 3,4-dimethylphenyl group in the target compound is predicted to shift the physicochemical profile (higher lipophilicity, lower water solubility) and potentially alter crop selectivity and weed spectrum.

Herbicide SAR
Class-level inference
Electron-donating 3,4-dimethyl predicted to enhance Hill reaction inhibition; Cycluron scaffold validated commercially
May support herbicide lead optimization, requiring weed spectrum and crop selectivity assays.
Hansch-Fujita QSAR from soybean, radish, spinach chloroplasts.
Herbicide SAR Phenylurea herbicide Hill reaction inhibition Pre-emergence

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea: Key Application Scenarios


Cytokinin Receptor Signaling Pathway Probe

Based on class-level evidence that phenylurea derivatives with specific aryl substitution patterns directly engage the cytokinin receptor AHK3 with differential potency , N-cyclooctyl-N'-(3,4-dimethylphenyl)urea — with its two urea NH hydrogen-bond donors and the electron-rich 3,4-dimethylphenyl ring — is a strong candidate for probing cytokinin signaling pathways. The cyclooctyl group provides a steric profile validated for selective hydrophobic pocket engagement (as demonstrated in CA IX inhibitor co-crystal structures) , potentially conferring receptor subtype selectivity not achievable with smaller cycloalkyl or unsubstituted phenyl analogs.

Herbicide Lead Optimization & Resistance Studies

The cyclooctyl-urea scaffold has been commercially validated through Cycluron as a pre-emergence herbicide . The 3,4-dimethylphenyl substitution in this compound is predicted by established phenylurea herbicide SAR (Hansch-Fujita analysis) to enhance photosystem II Hill reaction inhibition through increased electron density at the urea carbonyl . This compound can serve as a novel lead scaffold for developing next-generation urea herbicides with altered crop selectivity, weed spectrum, or resistance-breaking profiles compared to existing commercial phenylurea herbicides (e.g., diuron, linuron, chlortoluron).

Kinase Inhibitor Fragment-Based Drug Discovery

With 2 hydrogen-bond donor groups, a lipophilic cyclooctyl moiety that has demonstrated selective hydrophobic pocket occupancy in enzyme co-crystal structures , and a 3,4-dimethylphenyl group capable of π-stacking and van der Waals interactions, this compound meets key pharmacophoric criteria for kinase ATP-binding site engagement. The urea core is a recognized kinase hinge-binding motif, and the distinct dipole and steric profile of the 3,4-dimethyl substitution differentiates it from common screening library urea fragments (typically unsubstituted phenyl or 4-substituted variants), offering novelty for intellectual property generation in medicinal chemistry programs.

Urea Transporter Inhibitor Screening for Diuretics

Substituted urea derivatives have been identified as urea transporter inhibitors with potential applications in developing novel salt-sparing diuretics . The presence of two distinct NH hydrogen-bond donors in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea distinguishes it from mono-HBD urea transporter ligands and may enable the bidentate hydrogen-bonding interactions necessary for selective UT-A1 or UT-B isoform inhibition. The cyclooctyl group provides a hydrophobic anchor validated in related membrane protein targets, while the 3,4-dimethylphenyl group offers a tunable lipophilic surface for optimizing transporter binding affinity and selectivity.

Application
Selection Property
Validation Focus
Cytokinin receptor signaling probe
3,4-Dimethylphenyl substitution & dual urea HBD
AHK3 receptor binding & cytokinin response assay
Herbicide lead optimization
Electron-donating aryl substitution pattern
Photosystem II Hill reaction inhibition & weed spectrum
Kinase inhibitor fragment discovery
Dual urea HBD + cyclooctyl hydrophobic anchor
Kinase panel selectivity & co-crystallography
Urea transporter inhibitor research
Bidentate hydrogen-bond donor motif
UT-A1/UT-B isoform inhibition assay
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